molecular formula C22H24Cl2N4O3 B2787060 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride CAS No. 1189858-39-6

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride

Cat. No.: B2787060
CAS No.: 1189858-39-6
M. Wt: 463.36
InChI Key: OQQDFBDMUDGDLS-UHFFFAOYSA-N
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Description

1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is a compound with a complex structure characterized by various functional groups including imidazole, piperazine, chlorophenyl, and methoxyphenoxy moieties. This compound finds applications across various scientific fields due to its unique properties and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:

  • Formation of Imidazole Ring: : This can be achieved through cyclization reactions starting from appropriate substituted amines and nitriles.

  • Piperazine Attachment: : The imidazole moiety is then functionalized with a piperazine ring through nucleophilic substitution or similar reactions.

  • Chlorophenyl Addition: : Introduction of the 3-chlorophenyl group is often accomplished via electrophilic aromatic substitution or Grignard reactions.

  • Ethoxyphenoxy Linkage: : Finally, the methoxyphenoxy group is attached to the ethanone backbone under conditions promoting ether formation, like Williamson ether synthesis.

Industrial Production Methods: Scaling up these synthetic procedures for industrial production often requires optimization to ensure high yields and purity:

  • Continuous Flow Reactors: : For enhanced reaction control and scalability.

  • Green Chemistry Principles: : Employing solvent recycling, catalytic processes, and minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The imidazole ring and piperazine moiety can undergo oxidation under strong oxidizing conditions.

  • Reduction: : Functional groups within the compound, like the ketone, can be reduced to secondary alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be employed to modify different parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂

  • Reduction: : LiAlH₄, NaBH₄

  • Substitution: : Haloalkanes, Acyl chlorides

Major Products

  • Oxidation: : Leads to formation of oxo derivatives.

  • Reduction: : Formation of corresponding alcohols.

  • Substitution: : Various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing other complex molecules.

  • Employed in mechanistic studies due to its reactivity.

Biology

  • Investigated for its potential as a bioactive molecule due to its structural similarity to known pharmaceuticals.

  • Utilized in studies focusing on its interaction with biological macromolecules.

Medicine

  • Explored for therapeutic potential in treating disorders related to the central nervous system.

  • Evaluated in medicinal chemistry for its potential use as a drug candidate.

Industry

  • Serves as an intermediate in the synthesis of agrochemicals.

  • Utilized in material science for developing novel polymers with specific properties.

Mechanism of Action

The compound's mechanism of action in biological systems often involves:

  • Binding to Receptors: : Interaction with specific receptors in the central nervous system.

  • Pathway Modulation: : Alteration of signaling pathways, potentially affecting neurotransmitter dynamics.

Comparison with Similar Compounds

Compared to other imidazole-based compounds and piperazine derivatives:

  • Uniqueness: : The presence of both imidazole and piperazine rings in a single molecule is relatively uncommon, giving this compound unique properties.

  • Similar Compounds

    • 1-(3-Chlorophenyl)-4-((3-methoxyphenoxy)methyl)piperazine

    • 1-(4-(2-(3-Chlorophenyl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone

This article should give you a thorough overview of 1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride. Let me know if there's anything else you'd like to dive into!

Properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3.ClH/c1-29-19-6-3-7-20(15-19)30-16-21(28)25-10-12-26(13-11-25)22-24-8-9-27(22)18-5-2-4-17(23)14-18;/h2-9,14-15H,10-13,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQDFBDMUDGDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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